N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrazole ring, and various functional groups such as an aminocarbonyl and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene and pyrazole intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The specific steps and conditions can vary depending on the desired yield and purity of the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The functional groups on the benzothiophene and pyrazole rings can be substituted with other groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15N5O4S |
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Molecular Weight |
349.37 g/mol |
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H15N5O4S/c1-6-2-3-7-9(4-6)24-14(10(7)12(15)20)17-13(21)11-8(19(22)23)5-16-18-11/h5-6H,2-4H2,1H3,(H2,15,20)(H,16,18)(H,17,21) |
InChI Key |
XJDGSFLRVGXIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=NN3)[N+](=O)[O-] |
Origin of Product |
United States |
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